molecular formula C8H7O3P B8793609 Phenylethynylphosphonic acid CAS No. 4672-31-5

Phenylethynylphosphonic acid

Cat. No.: B8793609
CAS No.: 4672-31-5
M. Wt: 182.11 g/mol
InChI Key: NBUGGOCWWMRVRX-UHFFFAOYSA-N
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Description

Significance within Organophosphorus Chemistry

Organophosphorus chemistry is a major branch of chemical science that studies compounds containing a carbon-phosphorus bond. wikipedia.org These compounds are classified based on the oxidation state of phosphorus, with phosphorus(V) derivatives being a predominant class. wikipedia.org Phenylethynylphosphonic acid belongs to the phosphonates, a group of organophosphorus(V) compounds characterized by the general formula RP(=O)(OH)₂. wikipedia.org

The significance of this compound in this field stems from its nature as a versatile synthon. lookchem.compageplace.de The presence of the reactive ethynyl (B1212043) triple bond, combined with the phosphonic acid group, allows it to be a starting point for the synthesis of more elaborate organophosphorus molecules. lookchem.com The direct carbon-phosphorus bond is a key feature, providing stability and a foundation for building complex molecular architectures. mdpi.com Its derivatives, such as diethyl phenylethynylphosphonate, are widely used intermediates in reactions like the Michaelis-Arbuzov reaction, a cornerstone method for forming P-C bonds. wikipedia.orglookchem.com The transformation of the phosphonate (B1237965) group into the corresponding phosphonic acid functionality opens up further synthetic possibilities. lookchem.com

Interdisciplinary Relevance in Chemical Synthesis and Materials Science

The unique structure of this compound makes it a valuable tool beyond traditional organophosphorus chemistry, finding applications in broader chemical synthesis and the development of new materials.

In chemical synthesis , the esters of this compound, such as diethyl phenylethynylphosphonate, are important reagents. lookchem.com They can be prepared through various methods, including metal-promoted carbon-carbon bond formation. lookchem.com These ester derivatives serve as precursors in coupling reactions, such as those catalyzed by palladium complexes, to create more complex molecules. lookchem.com Furthermore, the triple bond within the molecule is amenable to various chemical transformations, including coordination to transition metals and participation in cycloaddition reactions to form heterocyclic systems. lookchem.comresearchgate.net Research has also explored the use of monosodium phenylethynyl phosphate (B84403) as a raw material for preparing organotin complexes, indicating its utility in organometallic synthesis. patsnap.com

In materials science , the phosphonic acid group is a key functional feature. It can act as a strong binding site for metal ions, enabling the construction of coordination polymers and layered materials. researchgate.net When this compound or its derivatives are used as building blocks, the rigid phenylethynyl rod separates the metal centers, creating well-defined porous structures or interlamellar spaces. researchgate.net This self-assembly capability is crucial for designing metal-organic frameworks (MOFs) and other ordered materials with potential applications in catalysis, separation, and electronics. lookchem.comresearchgate.net The ability to form layered structures held together by van der Waals forces, with organic moieties projecting into the interlamellar space, has been demonstrated with related phosphonate compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4672-31-5

Molecular Formula

C8H7O3P

Molecular Weight

182.11 g/mol

IUPAC Name

2-phenylethynylphosphonic acid

InChI

InChI=1S/C8H7O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11)

InChI Key

NBUGGOCWWMRVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for Phenylethynylphosphonic Acid

Direct Synthetic Approaches

Direct synthetic methods focus on the formation of the carbon-phosphorus bond at the ethynyl (B1212043) position in a single key step, starting from phenylacetylene (B144264) or a related precursor.

Methods Involving Phenylacetylene and Phosphorus Reagents

The most straightforward route to phenylethynylphosphonic acid derivatives involves the direct reaction of phenylacetylene with a suitable phosphorus-containing reagent. A common approach is the coupling of terminal alkynes, like phenylacetylene, with H-phosphonates. This reaction is typically catalyzed by transition metals. For instance, palladium and copper catalysts are effective in mediating the dehydrogenative coupling between P(O)-H compounds (such as dialkyl phosphonates) and terminal alkynes. rsc.org

Another strategy involves the reaction of a metal acetylide, such as phenylethynylmagnesium bromide (prepared from phenylacetylene and a Grignard reagent), with a phosphorus halide like phosphoryl chloride (POCl₃). This is followed by hydrolysis to yield the desired phosphonic acid.

Oxidative Dehydrogenative Couplings in Phosphonate (B1237965) Synthesis

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful technique for forming C–P bonds. mdpi.com This method allows for the direct coupling of a C–H bond with a P–H bond, avoiding the need for pre-functionalized starting materials. mdpi.com In the context of this compound synthesis, this involves the reaction between the sp-hybridized C–H bond of phenylacetylene and an H-phosphonate in the presence of an oxidant and often a metal catalyst. rsc.orgmdpi.com

Various metal catalysts, including copper, palladium, and silver, have been employed for this transformation. rsc.org For example, copper-catalyzed aerobic oxidative dehydrogenative couplings between H-phosphonates and terminal alkynes provide a direct route to alkynylphosphonates. rsc.org Similarly, silver-mediated dehydrogenative couplings have been used to produce alkynyldiarylphosphine oxides from the reaction of terminal alkynes with diarylphosphine oxides. rsc.org These methods are advantageous due to their atom economy and the use of readily available starting materials. mdpi.com

Catalyst SystemOxidantSubstratesProduct TypeReference
Copper complexesO₂ (aerobic)H-phosphonates, PhenylacetyleneAlkynylphosphonates rsc.org
Palladium complexesNot specifiedH-phosphonates, H-phosphinates, Secondary phosphine (B1218219) oxides, Terminal alkynesAlkynylphosphoryl compounds rsc.org
Silver (Ag₂CO₃)Ag₂CO₃Diarylphosphine oxides, Terminal alkynesAlkynyldiarylphosphine oxides rsc.org

Mechanochemical Phosphorylation Techniques

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govbeilstein-journals.org While specific examples for this compound are not extensively documented, the principles of mechanochemical synthesis are applicable. This technique has been successfully used for various C–P bond-forming reactions, including the synthesis of phosphonium (B103445) salts and phosphorus ylides. nih.gov

The synthesis of phosphonate-based metal-organic frameworks (MOFs) has been demonstrated via mechanochemical methods, highlighting the feasibility of forming P–C bonds under ball-milling conditions. chemrxiv.org For instance, phosphazane frameworks have been synthesized selectively and in high yields from poorly soluble starting materials using ball-milling, a method that circumvents issues related to solvent compatibility and can be faster than solution-based approaches. researchgate.net This suggests that a mechanochemical approach, by milling phenylacetylene with a phosphorus reagent like PCl₃ or H-phosphonates, potentially with a catalyst or auxiliary, could be a viable and green synthetic route. nih.govbeilstein-journals.org

Indirect Synthetic Pathways and Functional Group Transformations

Indirect methods involve the synthesis of a precursor molecule which is then converted to the target this compound through one or more functional group transformations.

Synthesis via Alkynylphosphonate Precursors

This pathway involves creating a different alkynylphosphonate ester, which is then transformed into the desired product. A primary example is the Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a phenylethynyl halide (e.g., 1-bromo-2-phenylacetylene). The resulting dialkyl phenylethynylphosphonate can then be hydrolyzed to the corresponding phosphonic acid.

Another significant approach relies on the generation of phosphonate carbanions. pageplace.de Dialkyl alkylphosphonates can be deprotonated using strong bases like butyllithium (B86547) to form phosphonate carbanions. These carbanions can then react with electrophiles. pageplace.de This methodology provides access to a diverse range of functionalized phosphonates. pageplace.de Furthermore, glycosyl phosphate (B84403) derivatives have been synthesized using boranophosphate precursors, which are later converted to phosphodiesters. glycoforum.gr.jp This strategy of using a stable precursor that is converted in a later step could be conceptually applied to the synthesis of complex this compound derivatives.

Precursor TypeKey ReactionSubsequent TransformationReference
Trialkyl phosphite & Phenylethynyl halideArbuzov reactionHydrolysis of ester pageplace.de
Dialkyl phosphonateFormation of phosphonate carbanion, reaction with electrophileFurther functionalization/deprotection pageplace.de
Glycosyl boranophosphateCondensationConversion to phosphodiester glycoforum.gr.jp

Heterocyclization Reactions

While not a direct synthesis of this compound itself, heterocyclization reactions of alkynylphosphonate precursors are a powerful method for creating complex heterocyclic structures containing the phosphonate moiety. For example, pyrazolo[1,5-a]pyridine-3-ylphosphonates have been synthesized through the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines. researchgate.net In these reactions, a diethyl phenylethynylphosphonate could serve as the precursor, reacting with an N-imine to form a new heterocyclic ring system that incorporates the original phenylethynyl structure. researchgate.net The reactivity of the ethynylphosphonate in these cycloadditions can be tuned by the substituent on the alkyne and the use of catalysts like Fe(NO₃)₃. researchgate.net This approach demonstrates how functionalized alkynylphosphonates serve as versatile building blocks for a wide range of complex molecules. researchgate.netnih.gov

Conversion from Halogenated or Enol Esters

The synthesis of this compound and its esters can be achieved through various synthetic routes. Among these, the transformation of halogenated precursors, particularly halo-substituted vinyl compounds, represents a significant and effective strategy. The conversion from enol esters for this specific class of compounds is less commonly documented in the literature. The primary method involving halogenated intermediates is the palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Coupling with 1,1-Dihalo-1-alkenes

A robust and well-established method for the synthesis of alkynylphosphonates involves the palladium-catalyzed reaction of 1,1-dihalo-1-alkenes with H-phosphonates, such as diethyl phosphite. nih.gov This one-pot synthesis is notable for its tolerance of a range of functional groups on both coupling partners. nih.gov

The reaction typically proceeds by treating a 1,1-dihalo-1-alkene substrate, for instance, (1,1-dibromo-2-phenylvinyl)benzene, with a dialkyl H-phosphonate in the presence of a palladium catalyst and a phosphine ligand. The process involves a dehydrohalogenation and a C-P bond formation sequence.

General Reaction Scheme:

The synthesis of diethyl phenylethynylphosphonate from (1,1-dibromo-2-phenylvinyl)benzene serves as a representative example. The reaction is catalyzed by a palladium(II) acetate (B1210297) and a diphosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). Propylene oxide is often used as an acid scavenger, and a polar aprotic solvent such as dimethylformamide (DMF) is employed.

Table 1: Representative Palladium-Catalyzed Synthesis of Diethyl Phenylethynylphosphonate nih.gov

EntryStarting MaterialReagentsCatalyst SystemSolventTemperatureProduct
1(1,1-Dibromo-2-phenylvinyl)benzeneDiethyl phosphite, Propylene oxidePd(OAc)₂, dppfDMF80 °CDiethyl phenylethynylphosphonate

This methodology is advantageous as it provides a direct route to the alkynylphosphonate scaffold from readily accessible dihaloalkene precursors. nih.gov The subsequent hydrolysis of the resulting phosphonic ester (e.g., diethyl phenylethynylphosphonate) under acidic or basic conditions would yield the final this compound.

While the conversion of enol esters is a valid strategy for producing other organophosphorus compounds like β-ketophosphonates, its application for the direct synthesis of this compound is not a primary or widely reported pathway. sioc-journal.cn The dehydrohalogenation of haloalkenyl phosphonates or the direct coupling of dihaloalkenes remains a more documented and reliable approach for this target molecule. nih.govresearchgate.net

Synthesis and Functionalization of Phenylethynylphosphonic Acid Derivatives

Strategies for Derivative Synthesis

The functionalization of phenylethynylphosphonic acid can be approached by modifying its three key components: the phosphonic acid group, the phenyl ring, and the alkynyl group. These modifications allow for the synthesis of a wide array of derivatives with tailored properties.

Esterification and Amidation Routes

The phosphonic acid group is a primary site for derivatization, most commonly through esterification and amidation reactions.

Esterification is a fundamental transformation for phosphonic acids. The reaction of phosphonic acids with alcohols can yield either mono- or diesters, depending on the reaction conditions. nih.gov The use of orthoesters, such as triethyl orthoacetate, has been reported as an effective method for the selective esterification of phosphonic acids. nih.gov Temperature plays a crucial role in determining the product selectivity; for instance, monoesters can be formed at lower temperatures (e.g., 30 °C), while higher temperatures favor the formation of diesters. nih.gov The synthesis of phosphonate (B1237965) esters can also be achieved through other established methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, or by the alcoholysis of phosphonic dichlorides. nih.gov

Amidation involves the reaction of the phosphonic acid or its activated derivatives with amines to form phosphonamidates. Standard amide bond formation conditions can be applied. epo.org One common approach involves the activation of the carboxylic acid (or in this case, phosphonic acid) to a more reactive species. Reagents like triphenylphosphine (B44618) in combination with a halogen source (e.g., N-bromosuccinimide or carbon tetrabromide) can activate the acid for reaction with an amine. highfine.com Another method utilizes titanium tetrachloride (TiCl4) to directly mediate the condensation of carboxylic acids and amines, a process that could be adapted for phosphonic acids. nih.gov

Table 1: Examples of Esterification and Amidation of Phosphonic Acids

Reaction Type Reagents and Conditions Product Type
Selective Monoesterification Triethyl orthoacetate, 30 °C Monoethyl phosphonate
Diesterification Triethyl orthoacetate, higher temperature Diethyl phosphonate
Amidation Triphenylphosphine, NBS, Pyridine Phosphonamidate
Amidation TiCl4, Pyridine, 85 °C Phosphonamidate

Modifications of the Phenyl Group

The phenyl group of this compound offers a scaffold for introducing various substituents, thereby altering the electronic and steric properties of the molecule. wikipedia.org These modifications typically involve electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

Depending on the directing effects of the phenylethynylphosphonate group and any existing substituents, new functional groups can be introduced at the ortho, meta, or para positions. wikipedia.org For example, nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen with a Lewis acid catalyst) can introduce nitro or halogen groups, respectively. These newly introduced groups can then serve as handles for further transformations, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated phenyl ring. The introduction of a para-carboxyl group has been noted to favorably influence binding affinity in some biological contexts. nih.gov

Alkynyl Group Transformations

The carbon-carbon triple bond is a highly versatile functional group that can undergo a wide range of chemical transformations.

Hydration of the alkynyl group, typically catalyzed by acid, can lead to the formation of β-ketophosphonates. beilstein-journals.org This transformation introduces a carbonyl group into the molecule, opening up further synthetic possibilities.

Coupling Reactions , such as the Sonogashira coupling, allow for the connection of the terminal alkyne with aryl or vinyl halides, extending the carbon framework of the molecule. Copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates is another method to form alkynylphosphonates. organic-chemistry.org

Addition Reactions across the triple bond can introduce a variety of functional groups. For example, hydrophosphorylation can add a phosphonate group across the alkyne. scispace.com

Cycloaddition Reactions can also be employed. For instance, the reaction of alkynyl phosphonates can lead to the formation of more complex cyclic structures. semanticscholar.org A gold-catalyzed reaction of alkynyl phosphonates with a pyridine-N-oxide can generate an α-oxo carbene intermediate, which can then be used to synthesize phosphonate-substituted oxetan-3-ones. rsc.org

Generation of Specialized Phosphonate Derivatives

The strategic functionalization of this compound and related alkynyl phosphonates serves as a gateway to more complex and specialized phosphonate derivatives, including those with significant biological relevance.

Formation of Alpha-Aminophosphonic Acid Analogues

Alpha-aminophosphonic acids are structural analogues of alpha-amino acids, where a phosphonic acid group replaces the carboxylic acid group. researchgate.net This structural similarity often imparts interesting biological activities. researchgate.netnih.gov Several synthetic routes to α-aminophosphonates have been developed.

One of the most common methods is the hydrophosphonylation of imines , which involves the addition of a dialkyl phosphite (B83602) to the carbon-nitrogen double bond of an imine. researchgate.net This reaction can be catalyzed by various catalysts, including chiral catalysts to achieve enantioselective synthesis. researchgate.net

Another approach involves the three-component reaction of a carbonyl compound (like an aldehyde), an amine, and a phosphite. researchgate.net For example, the reaction of 2-alkynylbenzaldehydes, an aniline (B41778) derivative, and diethyl phosphite in the presence of a silver carbonate and a chiral phosphoric acid catalyst can produce cyclic α-aminophosphonates. researchgate.net

Furthermore, α-aminophosphonates can be synthesized from α-amino acids themselves, though these transformations can be complex. nih.gov One such method involves the decarboxylative methoxylation of an α-amino acid derivative followed by substitution with a phosphonium (B103445) salt and subsequent reaction with a phosphite. nih.gov

Table 2: Selected Synthetic Routes to α-Aminophosphonates

Synthetic Method Key Reactants Catalyst/Conditions Product Type
Hydrophosphonylation Imine, Dialkyl phosphite Chiral catalyst Enantioenriched α-aminophosphonate
Three-Component Reaction 2-Alkynylbenzaldehyde, Aniline, Diethyl phosphite Silver carbonate, Chiral phosphoric acid Cyclic α-aminophosphonate
From α-Amino Acids N-protected α-amino acid derivative Multi-step process α-Aminophosphonate
Tandem Cyclization/Addition Alkynyl amine, Phosphite Copper catalyst Cyclic α-aminophosphonate

Synthesis of Phosphonorbornadienes from Alkynyl Phosphonates

Phosphonorbornadienes are bridged bicyclic compounds containing a phosphonate group. The synthesis of these structures can be achieved through cycloaddition reactions involving alkynyl phosphonates. Specifically, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of the norbornadiene framework.

In this context, an alkynyl phosphonate can act as the dienophile, reacting with a suitable diene, such as a substituted cyclopentadiene. The reaction involves the concerted formation of two new sigma bonds, leading to the characteristic bridged structure of the norbornadiene system with the phosphonate group attached. The reactivity and stereoselectivity of the Diels-Alder reaction can be influenced by the nature of the substituents on both the diene and the alkynyl phosphonate dienophile. These phosphonorbornadiene derivatives can serve as precursors for other complex molecules, for example, through fragmentation reactions. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of Phenylethynylphosphonic Acid

Reaction Pathways and Transformation Studies

The reactivity of phenylethynylphosphonic acid is largely governed by the electrophilic nature of the acetylenic carbons, which are activated by the electron-withdrawing phosphonate (B1237965) group. This activation facilitates reactions with a wide range of nucleophiles and sets the stage for various transformations such as additions, eliminations, and isomerizations.

The primary mode of reaction for this compound and its esters is nucleophilic addition to the activated alkyne. researchgate.netbham.ac.uk The phosphonate group significantly lowers the electron density of the C≡C bond, making the β-carbon atom (the carbon atom further from the phosphorus) the principal site for nucleophilic attack. This is a classic example of a Michael-type addition. researchgate.net

A variety of nucleophiles can participate in this reaction, including amines, thiols, and alcohols. bham.ac.uk The initial attack of the nucleophile on the β-carbon leads to the formation of a transient carbanionic intermediate, which is stabilized by resonance involving the phosphonate group. Subsequent protonation of this intermediate yields the final addition product.

Table 1: Examples of Nucleophilic Addition to Ethynylphosphonates

NucleophileProduct Type
Primary Amines (R-NH₂)β-Enaminophosphonates
Thiols (R-SH)β-Thiovinylphosphonates
Alcohols (R-OH)β-Alkoxyvinylphosphonates

This table illustrates the types of products formed from the nucleophilic addition to the activated triple bond of ethynylphosphonates.

While the primary reaction at the alkyne is addition, the phosphonate moiety itself can undergo nucleophilic substitution through an addition-elimination mechanism, similar to that observed in phosphate (B84403) esters. thieme-connect.de This type of reaction involves the nucleophilic attack on the phosphorus atom.

The mechanism proceeds through a two-step process:

Addition: The nucleophile attacks the electrophilic phosphorus atom, leading to the formation of a pentacoordinate, trigonal bipyramidal intermediate. thieme-connect.de

Elimination: This intermediate is typically unstable and collapses by expelling a leaving group, which in the case of a this compound ester would be an alkoxide group, to reform the phosphoryl (P=O) bond.

The feasibility of this pathway depends on the nature of the nucleophile and the leaving group ability of the substituents on the phosphorus atom.

Isomerization is another important transformation that can be observed in derivatives of ethynylphosphonates. While direct studies on the isomerization of this compound are not abundant, analogies can be drawn from related systems like substituted iminophosphonates, where Z,E-isomerism has been extensively studied. mdpi.com For the products of nucleophilic addition to phenylethynylphosphonate, such as the resulting enamines, Z,E (cis/trans) isomerization around the newly formed C=C double bond is a key consideration.

The mechanisms for such isomerization can involve either a rotational pathway around the C-C single bond of the zwitterionic resonance structure or an inversion at the nitrogen atom in the case of enamine adducts. mdpi.com The equilibrium between the Z and E isomers is influenced by steric and electronic factors of the substituents. Computational studies on related iminophosphonates indicate that the energy barrier for isomerization can be determined, and the relative stability of the isomers can be predicted. mdpi.com

Mechanistic Probes and Elucidation Techniques

Understanding the intricate details of these reaction mechanisms requires a combination of spectroscopic monitoring of transient species and a thorough analysis of the reaction kinetics and thermodynamics.

The direct observation of reaction intermediates is crucial for confirming a proposed mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can be employed to detect and characterize transient species like the trigonal bipyramidal intermediates in addition-elimination reactions or the carbanionic intermediates in nucleophilic additions.

In situ Infrared (IR) spectroscopy can also be a powerful tool to monitor the disappearance of the characteristic alkyne C≡C stretching frequency and the appearance of new vibrational modes corresponding to the C=C bond of the product. This allows for real-time tracking of the reaction progress.

Kinetic studies provide valuable insights into the rate-determining step of a reaction and the factors that influence the reaction rate. For nucleophilic additions to phenylethynylphosphonate, the rate of reaction is expected to depend on the concentration of both the phosphonate and the nucleophile, as well as the nature of the solvent and the temperature.

Thermodynamic analysis helps in understanding the spontaneity and position of equilibrium of a reaction. The Gibbs free energy change (ΔG) for the reaction determines whether the formation of products is favored. For many nucleophilic additions to activated alkynes, the reaction is thermodynamically favorable due to the formation of stronger sigma bonds at the expense of a weaker pi bond.

Table 2: Key Parameters in Mechanistic Studies

ParameterInformation Gained
Kinetic Data (Rate constants, reaction orders) Elucidation of the rate-determining step and the molecularity of the reaction.
Thermodynamic Data (ΔH, ΔS, ΔG) Determination of the spontaneity and equilibrium position of the reaction.
Activation Energy (Ea) Insight into the energy barrier of the reaction.

This table summarizes the importance of kinetic and thermodynamic parameters in understanding reaction mechanisms.

Coordination Chemistry of Phenylethynylphosphonic Acid and Its Derivatives

Ligand Properties and Metal Complex Formation

Role of the Phosphonic Acid Moiety in Coordination

The phosphonic acid group, -PO(OH)₂, is a powerful and versatile functional group for coordinating with metal ions. researchgate.netnih.gov It is a diprotic acid, meaning it can lose one or two protons to form monoanionic (-PO₃H⁻) or dianionic (-PO₃²⁻) species, respectively. This deprotonation creates negatively charged oxygen atoms that are strong Lewis bases, readily donating electron pairs to bond with positively charged metal centers. nih.gov

The three oxygen atoms of the phosphonate (B1237965) group allow for a wide variety of coordination modes, making it a highly versatile building block in coordination chemistry. nih.gov It can act as a monodentate, bidentate (chelating or bridging), or tridentate ligand. This flexibility allows for the formation of diverse structures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. nih.gov The ability of the phosphonate group to bridge multiple metal centers is a key factor in the formation of stable, extended networks like metal-organic frameworks.

Table 1: Common Coordination Modes of the Phosphonate Group
Coordination ModeDescriptionStructural Role
MonodentateBinds to a single metal center through one oxygen atom.Typically terminates a coordination site.
Bidentate (Chelating)Binds to a single metal center through two oxygen atoms.Forms a stable ring structure with the metal ion.
Bidentate (Bridging)Binds to two different metal centers, with each oxygen coordinating to one metal.Links metal centers to form chains or layers.
Tridentate (Bridging)Binds to three different metal centers.Creates highly connected, stable 3D networks.

Influence of the Phenylethynyl Moiety on Ligand Behavior

The phenylethynyl moiety plays a crucial role in defining the steric and electronic properties of the ligand, which in turn influences the architecture and potential functionality of the resulting metal complexes. nih.govescholarship.orgrsc.org

Steric Influence : The phenylethynyl group is a rigid, linear "rod-like" spacer. berkeley.edu This inherent rigidity prevents the ligand from folding back on itself, promoting the formation of extended, non-interpenetrated structures. In the context of coordination polymers and MOFs, this structural control is critical for creating materials with predictable topologies and accessible pores. berkeley.edunih.gov The steric bulk of the phenyl group can also direct the coordination geometry around the metal center, influencing the final arrangement of the complex. nih.gov

Electronic Influence : The phenylethynyl group consists of an aromatic ring and an alkyne triple bond, creating an extended π-conjugated system. This system can affect the electronic properties of the coordinated metal center. The electron-donating or withdrawing nature of the ligand can be tuned by adding substituents to the phenyl ring. rsc.orgcmu.edu Such modifications can modulate the reactivity and photophysical properties of the metal complex, which is relevant for applications in catalysis and sensing. cmu.edunih.gov

Nature of Metal-Phosphonate Bonds

The bonds formed between metal ions and the oxygen atoms of the phosphonate group are typically strong and stable. This stability is a key reason for the extensive use of phosphonates in materials chemistry. nih.gov The interaction is generally considered a hard acid-hard base interaction, particularly with high-valent metal ions like Zr(IV), which leads to robust frameworks that are often resistant to heat and hydrolysis. nih.gov This high stability contrasts with some metal-carboxylate bonds, which can be more susceptible to degradation in the presence of water. nih.gov The strength of the M-O-P linkage is fundamental to the structural integrity of materials like phosphonate-based MOFs.

Applications in Catalysis and Organometallic Systems

The unique combination of a strong binding group and a rigid organic spacer makes phenylethynylphosphonic acid a promising ligand for applications in catalysis and the design of functional organometallic materials.

This compound as a Ligand in Transition Metal Catalysis

Phosphorus-containing ligands, particularly phosphines, are of paramount importance in the field of homogeneous catalysis. semanticscholar.orgmdpi.comgessnergroup.comresearchgate.net They are widely used to stabilize transition metal centers and to tune their catalytic activity and selectivity by modifying their steric and electronic environment. researchgate.net

While this compound itself is not a traditional phosphine (B1218219) ligand, its phosphonate group can be used to anchor catalytically active transition metal complexes to a support or to create discrete, soluble organometallic species. mdpi.comsciensage.info The rigid and well-defined structure of the phenylethynyl backbone could offer precise control over the positioning of the catalytic metal center, potentially influencing the stereoselectivity of a reaction. The electronic properties of the ligand could also be tuned to optimize the activity of the metal catalyst. nih.govsemanticscholar.org Although specific catalytic applications of this compound complexes are not yet widely reported, the principles of ligand design in homogeneous catalysis suggest its potential in this area. mostwiedzy.plmdpi.com

Metal-Organic Frameworks (MOFs) Incorporating Phenylethynylphosphonate Linkers

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. mdpi.com The choice of linker is critical in determining the structure, porosity, and properties of the resulting MOF. unl.eduscispace.com Phosphonic acids are excellent candidates for MOF linkers due to the strength and versatility of the metal-phosphonate bond, which often results in MOFs with high thermal and chemical stability. nih.gov

The use of a rigid, linear linker like this compound is a well-established strategy for constructing highly porous MOFs with predictable network topologies. researchgate.netswan.ac.uk The "rigid rod" nature of the linker can prevent the collapse of the porous structure upon removal of solvent molecules and can lead to the formation of well-defined channels and cavities. berkeley.eduresearchgate.net The length of the linker directly influences the pore size of the MOF, allowing for tunable porosity. Furthermore, the phenylethynyl moiety can be functionalized with other chemical groups to introduce specific properties into the MOF, such as enhanced gas sorption, selective adsorption of pollutants, or catalytic activity. nih.govchemrxiv.orgnih.gov

Table 2: Properties and Potential Applications of MOFs with Rigid Phosphonate Linkers
PropertyDescriptionPotential Application
High PorosityThe rigid and linear nature of the linker creates large internal surface areas and pore volumes.Gas storage (e.g., hydrogen, methane), gas separation.
High Thermal/Chemical StabilityStrong metal-phosphonate bonds result in robust frameworks.Catalysis under harsh conditions, use in aqueous environments.
Tunable Pore EnvironmentThe phenylethynyl group can be functionalized to alter the chemical nature of the pores.Selective adsorption, chemical sensing, heterogeneous catalysis.
Structural UniformityThe rigidity of the linker leads to highly ordered, crystalline materials with uniform pore sizes.Size-selective separations, drug delivery.

Homogeneous and Heterogeneous Catalysis Development

The development of catalysts is a cornerstone of modern chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. Phosphonic acids, as a class of compounds, have garnered attention in catalysis due to their ability to act as ligands for metal centers or as acidic catalysts themselves. Their derivatives can be tailored to influence the steric and electronic environment of a catalytic site, thereby tuning its activity and selectivity.

Homogeneous Catalysis:

In the realm of homogeneous catalysis, phosphonic acid derivatives can serve as ligands that coordinate to transition metal centers. The electronic properties of the phenylethynyl group, with its electron-withdrawing acetylenic moiety and aromatic phenyl ring, could potentially modulate the catalytic activity of a coordinated metal. For instance, in cross-coupling reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. While numerous phosphine ligands are well-established in this field, the specific application of this compound as a ligand in homogeneous catalysis is not documented in available research.

Heterogeneous Catalysis:

For heterogeneous catalysis, phosphonic acids are particularly interesting due to their strong binding to various metal oxide supports, such as titania (TiO2), zirconia (ZrO2), and alumina (B75360) (Al2O3). This property allows for the immobilization of catalytic species onto a solid support, which facilitates catalyst separation and recycling. The this compound molecule could be used to anchor catalytically active metal complexes to a support surface. The orientation and packing of these molecules in the form of self-assembled monolayers (SAMs) can create a well-defined catalytic interface.

The development of heterogeneous catalysts often involves the synthesis of metal-organic frameworks (MOFs) or coordination polymers where phosphonate groups bridge metal centers to form extended structures. These materials can possess porous architectures with accessible active sites, making them suitable for various catalytic applications. While the synthesis and catalytic activity of various metal phosphonate materials have been reported, specific studies focusing on frameworks constructed from this compound are not currently available.

Research Findings:

Detailed research findings, including performance data and specific catalytic applications for this compound, are not present in the reviewed literature. The following table represents a generalized overview of how phosphonic acids are utilized in catalysis and is not specific to this compound due to the lack of available data.

Table 1: General Applications of Phosphonic Acids in Catalysis

Catalyst TypeRole of Phosphonic AcidSupport/MetalExample Reaction Type (General)
Homogeneous LigandTransition Metals (e.g., Pd, Rh, Ru)Cross-coupling, Hydrogenation
Heterogeneous Anchor for active speciesMetal Oxides (e.g., TiO2, ZrO2)Oxidation, Acid-catalyzed reactions
Heterogeneous Bridging ligand in MOFsVarious Metals (e.g., Zr, Cu, Co)Gas-phase reactions, Lewis acid catalysis

This table is illustrative of the roles of phosphonic acids in catalysis in general and does not represent specific data for this compound.

Applications in Materials Science and Surface Chemistry

Surface Modification of Inorganic Materials

The ability to tailor the surface properties of inorganic materials is crucial for a wide range of applications, from catalysis and sensing to biocompatible implants and electronics. Organophosphonic acids, such as phenylphosphonic acid, have proven to be highly effective surface modifiers for a variety of inorganic substrates.

The phosphonic acid moiety of molecules like phenylphosphonic acid readily forms strong, stable bonds with the surface hydroxyl groups of metal oxides such as titania (TiO₂). acs.orguhasselt.beresearchgate.netafricaresearchconnects.com This process, known as grafting, results in the formation of a dense, self-assembled monolayer (SAM) on the oxide surface. The covalent nature of the Ti-O-P bond ensures the long-term stability of the organic layer. uhasselt.be

The introduction of a phenylethynyl group is anticipated to offer additional functionalities. The ethynyl (B1212043) group can serve as a reactive site for further surface functionalization. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the straightforward attachment of a wide variety of molecules, including polymers, biomolecules, and fluorescent dyes. This would enable the creation of highly tailored surfaces with specific chemical and physical properties.

The grafting process can be influenced by various factors, including the solvent, temperature, and concentration of the phosphonic acid solution.

ParameterInfluence on Grafting
Solvent The choice of solvent can affect the packing density and ordering of the self-assembled monolayer.
Temperature Higher temperatures can increase the rate of grafting but may also lead to multilayer formation or side reactions. uhasselt.be
Concentration The concentration of the phosphonic acid solution influences the surface coverage and the time required to form a complete monolayer.

The adsorption of phenylphosphonic acid on metal oxide surfaces is a complex process involving multiple types of interactions. The primary interaction is the formation of covalent bonds between the phosphonic acid and the metal oxide surface. acs.orguhasselt.be Spectroscopic studies have shown that phenylphosphonic acid can adopt different binding geometries on the surface of titania, including monodentate, bidentate, and tridentate coordination. acs.org

The orientation of the phenyl ring relative to the surface is influenced by a combination of factors, including the binding geometry of the phosphonic acid head group and intermolecular interactions between adjacent molecules. The introduction of the linear and rigid ethynyl group in phenylethynylphosphonic acid would likely promote a more upright orientation of the aromatic ring on the surface. This controlled orientation is highly desirable for applications where precise control over the surface architecture is required.

The adsorption process can be summarized in the following steps:

Physisorption: The phosphonic acid molecules initially adsorb onto the metal oxide surface through weaker forces such as hydrogen bonding.

Chemisorption: Covalent bonds form between the phosphonic acid and the surface hydroxyl groups, leading to a more stable and ordered monolayer.

Self-Assembly: The molecules arrange themselves into a densely packed monolayer driven by intermolecular interactions.

Development of Advanced Materials

The unique properties of this compound make it a promising building block for the creation of novel and high-performance materials.

Polymer nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, have garnered significant interest due to their enhanced mechanical, thermal, and barrier properties. The effective dispersion of the nanofillers within the polymer matrix is crucial for achieving these improvements. Phosphonic acids have been utilized to functionalize the surface of inorganic nanoparticles, such as titania or silica, to improve their compatibility with the polymer matrix and prevent agglomeration. researchgate.net

This compound could play a dual role in this context. Firstly, the phosphonic acid group would anchor to the nanoparticle surface, providing a stable interface. Secondly, the terminal ethynyl group could be used to initiate "grafting from" polymerization reactions, where polymer chains are grown directly from the nanoparticle surface. This would result in a "hairy" nanoparticle morphology with a dense brush of polymer chains covalently attached to the surface, leading to excellent dispersion and strong interfacial adhesion within the polymer matrix. The ethynyl group's ability to participate in various polymerization reactions makes it a versatile tool for creating a wide range of polymer nanocomposites. nih.gov

Thin films and coatings are essential components in a vast array of technologies, including electronics, optics, and protective coatings. taylorfrancis.comkorvustech.com Phosphonic acid-based self-assembled monolayers can be used to create ultrathin, well-defined organic films with tailored surface properties. mdpi.com

The presence of the ethynyl group in this compound offers exciting possibilities for the fabrication of functional thin films. For example, a monolayer of this compound on a substrate could be used as a template for the subsequent growth of a conductive polymer film through electropolymerization of the ethynyl groups. This could lead to the development of novel electronic devices with precisely controlled interfaces. Furthermore, the ethynyl groups could be cross-linked after monolayer formation to enhance the thermal and mechanical stability of the thin film.

The following table summarizes the potential applications of this compound in thin films and coatings:

Application AreaPotential Role of this compound
Electronics Formation of ultrathin dielectric layers or as a template for conductive polymer growth.
Anti-corrosion Coatings Creation of dense, well-ordered monolayers that act as a barrier to corrosive agents. mdpi.com
Biomedical Implants Surface modification to improve biocompatibility and promote specific cell adhesion through "click" chemistry functionalization.
Sensors Immobilization of receptor molecules onto a transducer surface with controlled orientation.

Advanced Spectroscopic and Analytical Characterization of Phenylethynylphosphonic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, providing a "fingerprint" based on the vibrational modes of chemical bonds. For phenylethynylphosphonic acid, both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information about the key functional groups present in the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural components: the P-OH, P=O, C≡C, and phenyl groups.

The phosphonic acid group gives rise to several prominent bands. A very broad and strong absorption is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a strongly hydrogen-bonded dimeric structure, a common feature for phosphonic acids in the solid state. The P=O (phosphoryl) stretching vibration typically appears as a strong band in the 1150-1250 cm⁻¹ range. Additionally, vibrations associated with the P-O-(H) single bonds are expected between 910 and 1040 cm⁻¹. instanano.comwikipedia.orglibretexts.org

The carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group gives rise to a stretching vibration that is typically weak in the infrared spectrum due to the low dipole moment change. This band is expected in the 2100-2260 cm⁻¹ region. The monosubstituted phenyl group will show characteristic =C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz

Table 1: Characteristic FTIR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3000-3100C-H StretchAromatic (Phenyl)Medium
2500-3300O-H StretchPhosphonic Acid (H-bonded)Strong, Broad
2100-2260C≡C StretchAlkyneWeak to Medium
1450-1600C=C StretchAromatic RingMedium
1150-1250P=O StretchPhosphorylStrong
910-1040P-O-(H) StretchPhosphonic AcidStrong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra.

For this compound, the C≡C triple bond stretch (around 2100-2260 cm⁻¹) is expected to be a strong and sharp band, in contrast to its typically weak appearance in FTIR. This is due to the significant change in polarizability of the symmetric triple bond during vibration. The symmetric "breathing" mode of the phenyl ring, usually observed near 1000 cm⁻¹, is also expected to be a prominent feature. nih.govnih.gov The P=O stretching vibration is also Raman active and would appear in a similar region to its IR absorption (1150-1250 cm⁻¹). nih.gov Raman spectroscopy is particularly useful for studying crystal lattice vibrational modes at low frequencies, which can help differentiate between polymorphic forms of the compound. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3000-3100C-H StretchAromatic (Phenyl)Medium
2100-2260C≡C StretchAlkyneStrong
1580-1610C=C StretchAromatic RingStrong
~1000Ring BreathingAromatic (Phenyl)Strong
1150-1250P=O StretchPhosphorylMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR experiments provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum would confirm the presence of the phenyl and acidic protons. The protons on the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm), with their splitting pattern providing information about the substitution pattern. The acidic protons of the phosphonic acid group (P-OH) are expected to give a broad singlet at a downfield chemical shift (often > δ 10 ppm), the position of which can be highly dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. The two sp-hybridized carbons of the alkyne group would resonate in the range of δ 70-90 ppm. The aromatic carbons would appear between δ 120-140 ppm. A key feature in the ¹³C NMR of organophosphorus compounds is the presence of C-P coupling. The carbon atom directly attached to the phosphorus (the ipso-carbon of the alkyne) and the subsequent carbons will appear as doublets due to coupling with the ³¹P nucleus (¹JCP, ²JCP, etc.). jeol.com This coupling provides definitive evidence for the connectivity of the molecule.

³¹P NMR: As phosphorus-31 has a natural abundance of 100% and a spin of ½, ³¹P NMR is a highly effective technique for characterizing organophosphorus compounds. huji.ac.il this compound is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift for phosphonic acids typically falls within the range of δ 0 to +30 ppm (relative to 85% H₃PO₄). The exact chemical shift provides information about the electronic environment of the phosphorus atom.

Table 3: Predicted NMR Data for this compound

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Key Features
¹HAromatic C-H7.0 - 8.0Multiplet structures
¹HP-O-H> 10Broad singlet, concentration dependent
¹³CAromatic C120 - 140Multiple signals, some showing C-P coupling
¹³CAlkyne C≡C70 - 90Two signals, both showing C-P coupling
³¹PPhosphonic Acid0 - 30Single resonance

Furthermore, NMR is a crucial tool for monitoring chemical reactions and elucidating mechanisms. For instance, the deprotonation of the phosphonic acid group upon addition of a base could be monitored by observing the change in the chemical shifts of the ³¹P nucleus and adjacent ¹H and ¹³C nuclei. Similarly, reactions involving the alkyne group or the aromatic ring could be followed in real-time to identify intermediates and determine reaction kinetics.

X-ray Diffraction Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful crystal structure analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com

This data would unequivocally confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice. Of particular interest would be the intermolecular interactions, especially the hydrogen bonding network formed by the phosphonic acid groups. It is highly probable that the molecules would form dimers or extended chains through strong O-H···O=P hydrogen bonds, a common structural motif for phosphonic acids. The crystal packing, showing how the phenyl and ethynyl groups arrange themselves, would also be elucidated.

Powder X-ray diffraction (PXRD) could be used as a fingerprinting technique to identify the compound, check for purity, and characterize different crystalline phases or polymorphs. spectroscopyonline.com Each polymorph would have a unique PXRD pattern, reflecting its distinct crystal lattice.

Single Crystal X-ray Diffraction for Structural Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the electron density distribution within the crystal, allowing for the determination of bond lengths, bond angles, and crystallographic unit cell parameters.

Illustrative Crystallographic Data for a Phosphonic Acid Derivative
ParameterValue
Empirical FormulaC14H22NO4P
Formula Mass299.29
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2778(2)
b (Å)10.1592(4)
c (Å)10.8460(4)
α (°)91.681(3)
β (°)102.741(3)
γ (°)101.624(3)
Volume (ų)763.84(5)
Z2
Calculated Density (g cm⁻³)1.301

This data is provided for a related compound to illustrate the type of information obtained from a single crystal X-ray diffraction study and is not the actual data for this compound.

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. It is invaluable for phase identification, assessing sample purity, and detecting polymorphic forms.

A powder X-ray diffraction pattern for this compound would be instrumental in its routine characterization, allowing for rapid confirmation of its identity and purity. While a specific experimental PXRD pattern for this compound is not available in the reviewed literature, a simulated pattern could be generated from single-crystal X-ray data, should it become available. This simulated pattern would serve as a reference for experimental verification.

Other Advanced Analytical Techniques

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For an organic molecule like this compound (C8H7O3P), combustion analysis is typically employed to determine the weight percentages of carbon, hydrogen, and sometimes other elements like nitrogen or sulfur. The percentage of phosphorus can be determined by other methods, such as inductively coupled plasma optical emission spectrometry (ICP-OES) after appropriate sample digestion. The experimentally determined elemental composition is then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition of this compound (C8H7O3P)
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.011896.08852.18
HydrogenH1.00877.0563.83
OxygenO15.999347.99726.06
PhosphorusP30.974130.97416.81
Total 182.115 100.00

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) is a particularly useful method for determining the thermal stability and decomposition profile of a compound. In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of mass loss against temperature, revealing the temperatures at which decomposition events occur and the amount of residue remaining at the end of the experiment.

For this compound, a TGA analysis would provide critical information about its decomposition pathway and thermal stability. For instance, the thermal degradation of many organophosphorus compounds involves the initial loss of water or other small molecules, followed by the decomposition of the organic moiety. The phosphonic acid group may also influence the char formation at higher temperatures. While specific TGA data for this compound is not documented in the available resources, the thermal behavior of other phosphonic acids suggests that decomposition would likely commence at temperatures above its melting point, with the potential for a multi-step degradation process.

Theoretical and Computational Studies on Phenylethynylphosphonic Acid

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within phenylethynylphosphonic acid dictate its intrinsic properties. Computational chemistry provides powerful tools to probe these characteristics at a molecular level.

Quantum Chemical Calculations (Ab Initio, DFT, Semiempirical Methods)

Quantum chemical calculations are instrumental in determining the optimized geometry and electronic properties of molecules like this compound. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular structure and energy.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, ab initio methods such as Hartree-Fock (HF) can provide a good first approximation of its geometry. More advanced ab initio methods, like Møller-Plesset perturbation theory (MP2), incorporate electron correlation for more accurate results. While computationally expensive, these methods are valuable for benchmarking other techniques.

Semiempirical Methods: These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. While less accurate, they are significantly faster, making them suitable for very large molecules or for high-throughput screening. Methods like AM1 and PM3 could be employed to rapidly assess the conformational landscape of this compound derivatives.

Table 1: Representative Calculated Bond Lengths and Angles for a Phosphonic Acid Moiety (from analogous compounds)

Parameter Typical Calculated Value (Å or °)
P=O Bond Length ~1.50
P-OH Bond Length ~1.55
P-C Bond Length ~1.76
O=P-OH Bond Angle ~113°
HO-P-OH Bond Angle ~106°
O=P-C Bond Angle ~115°

Note: These are typical values for a phosphonic acid group and may vary slightly for this compound. The data is illustrative and based on general findings for phosphonic acids.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. lumenlearning.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich phenylacetylene (B144264) moiety, while the LUMO is likely to be distributed over the phosphonic acid group, which can act as an electron acceptor. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. irjweb.com

Table 2: Conceptual Molecular Orbital Properties of this compound

Property Description Expected Characteristics for this compound
HOMO Highest Occupied Molecular Orbital; relates to the ability to donate electrons. Likely localized on the π-system of the phenyl and ethynyl (B1212043) groups.
LUMO Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. Likely to have significant contribution from the phosphonic acid group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. A moderate gap is expected, reflecting a balance of stability and reactivity.

Note: The specific energy values would require dedicated DFT calculations for this compound.

Reaction Mechanism Modeling and Prediction

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights into the energies of reactants, products, and the transition states that connect them.

Computational Elucidation of Reaction Pathways

The synthesis of this compound and its subsequent reactions can be modeled computationally. For instance, the palladium-catalyzed coupling of a protected ethynylbenzene with a phosphonating agent is a common synthetic route. DFT calculations can be used to map out the potential energy surface of such a reaction, identifying the key intermediates and transition states involved in the catalytic cycle. This can help in understanding the factors that control the reaction's efficiency and selectivity.

Energetic Profiles and Transition State Analysis

By calculating the energies of all species along a reaction pathway, an energetic profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the highest point on this profile corresponds to the transition state. researchgate.net Transition state theory can then be used to calculate theoretical reaction rates. researchgate.netresearchgate.net For reactions involving this compound, such as its esterification or its role as a ligand in a metal complex, computational analysis of the energetic profiles can provide valuable mechanistic insights and guide the optimization of reaction conditions. nih.gov

Table 3: Conceptual Energetic Profile Parameters for a Hypothetical Reaction of this compound

Parameter Description Significance
ΔE_reaction The overall energy change of the reaction (E_products - E_reactants). Determines if the reaction is exothermic (negative value) or endothermic (positive value).
ΔE_activation The energy difference between the transition state and the reactants. Determines the rate of the reaction; a lower activation energy means a faster reaction.
Transition State Geometry The molecular structure at the highest point of the reaction energy profile. Provides insight into the bond-making and bond-breaking processes of the reaction mechanism.

Note: Actual values are specific to each reaction and would be determined through detailed computational modeling.

Rational Design and Property Prediction

The knowledge gained from theoretical and computational studies of this compound can be leveraged for the rational design of new molecules with tailored properties. core.ac.uk By systematically modifying the structure of the parent molecule—for example, by adding substituents to the phenyl ring—and then computationally screening the properties of these new derivatives, researchers can identify promising candidates for specific applications without the need for extensive experimental synthesis and testing. nih.gov

For instance, if the goal is to design a this compound derivative with a smaller HOMO-LUMO gap to enhance its electronic properties for use in organic electronics, different electron-donating or -withdrawing groups can be computationally appended to the phenyl ring. The resulting changes in the HOMO and LUMO energies can then be calculated to predict which substituents will have the desired effect. Similarly, if the aim is to design a more potent enzyme inhibitor, computational docking studies can be used to predict the binding affinity of different derivatives to the active site of a target enzyme. This structure-based design approach is a powerful strategy in modern drug discovery. researchgate.net

In Silico Screening for Catalytic Applications

In silico screening has emerged as a crucial technique in the discovery and optimization of catalysts. This approach uses computational models to predict the catalytic activity of a molecule for a specific reaction, thereby reducing the time and resources required for extensive experimental screening. While specific in silico screening studies on this compound for catalytic applications are not yet widely published, the principles of such investigations can be outlined based on established computational methodologies like Density Functional Theory (DFT). researchgate.netijcce.ac.ircam.ac.uk

A typical in silico screening workflow for assessing the catalytic potential of this compound would involve several key steps. Initially, the geometric and electronic structure of the molecule would be optimized using DFT calculations. These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical in determining its reactivity. Subsequently, the interaction of this compound with potential reactants and transition states for a target reaction would be modeled. The calculation of activation energies and reaction enthalpies provides a quantitative measure of the molecule's potential catalytic efficiency.

The following table illustrates the type of data that would be generated in a hypothetical DFT-based in silico screening of this compound for a generic catalytic reaction.

Computational ParameterCalculated ValueImplication for Catalytic Activity
HOMO Energy-7.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVA smaller gap often correlates with higher reactivity.
Activation Energy (Reaction A)25 kcal/molSuggests a moderate catalytic activity for this reaction.
Reaction Enthalpy (Reaction A)-15 kcal/molIndicates that the catalyzed reaction is exothermic.

These computational predictions would then be used to prioritize this compound and its derivatives for synthesis and experimental validation as catalysts for specific organic transformations.

Predictive Modeling of Material Interactions

Predictive modeling plays a vital role in materials science, enabling the design of new materials with tailored properties. Computational methods can be used to simulate the interaction of molecules like this compound with various surfaces and bulk materials. This is particularly relevant for applications such as surface functionalization, corrosion inhibition, and the development of novel composites.

The phosphonic acid group is known to bind strongly to metal oxide surfaces, making this compound a candidate for modifying the properties of materials like titanium dioxide, aluminum oxide, and silica. Predictive modeling, often using molecular dynamics (MD) simulations or DFT calculations, can elucidate the nature and strength of these interactions. These simulations can predict the binding energy of the molecule to the surface, the orientation of the adsorbed molecule, and the resulting changes in the electronic properties of the material.

A hypothetical study on the interaction of this compound with a titanium dioxide (TiO₂) surface could yield the data presented in the table below.

Interaction ParameterPredicted ValueSignificance for Material Properties
Binding Energy-120 kJ/molIndicates a strong and stable adsorption to the TiO₂ surface.
Adsorption GeometryBidentateSuggests the phosphonic acid group binds to two titanium atoms.
Work Function Change-0.8 eVImplies a modification of the electronic properties of the TiO₂ surface.
Interfacial Charge Transfer0.2 e⁻Quantifies the electron transfer between the molecule and the surface.

Such predictive modeling studies are instrumental in understanding the fundamental aspects of interfacial chemistry and can guide the rational design of this compound-based functional materials for a wide range of technological applications.

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